11,14,15-theta, also known as 11,14,15-trihydroxyeicosatrienoic acid, is a significant metabolite derived from arachidonic acid. It belongs to the class of eicosanoids, which are biologically active lipids that play crucial roles in various physiological processes. This compound is primarily recognized for its involvement in vascular biology and its potential therapeutic implications.
The primary source of 11,14,15-theta is arachidonic acid, a polyunsaturated fatty acid that is a key component of cell membrane phospholipids. Arachidonic acid can be metabolized through various enzymatic pathways, including those catalyzed by lipoxygenases and cyclooxygenases. Specifically, 11,14,15-theta is produced via the action of lipoxygenase enzymes on arachidonic acid in vascular tissues such as the rabbit aorta .
11,14,15-theta is classified as a trihydroxyeicosatrienoic acid. Eicosanoids like 11,14,15-theta are categorized based on their structure and the specific enzymes involved in their synthesis. They play critical roles in inflammation, immunity, and other cellular signaling processes.
The synthesis of 11,14,15-theta typically involves enzymatic conversion from arachidonic acid. The most common method for its synthesis includes the use of lipoxygenase enzymes that facilitate the oxidation of arachidonic acid to produce various hydroxy derivatives.
The molecular structure of 11,14,15-theta consists of a long carbon chain with three hydroxyl groups located at the 11th, 14th, and 15th carbon positions. This structure contributes to its biological activity and interactions with various receptors in the body.
11,14,15-theta undergoes several biochemical reactions that are crucial for its function in biological systems. One notable reaction is its conversion into other metabolites through enzymatic pathways.
The mechanism of action for 11,14,15-theta primarily involves its interaction with specific receptors on vascular tissues. Upon binding to these receptors, it can induce vasodilation and influence inflammatory responses.
11,14,15-theta has several applications in biomedical research:
11,14,15-Trihydroxyeicosatrienoic acid (11,14,15-THETA) is a specialized lipid mediator derived from arachidonic acid (AA) through sequential oxidative reactions. Its biosynthesis involves tightly regulated enzymatic cascades, primarily mediated by lipoxygenases (LOs) and cytochrome P450 (CYP) epoxygenases.
Cytochrome P450 enzymes (CYP2C and CYP2J subfamilies) initiate 11,14,15-THETA synthesis by metabolizing AA to epoxyeicosatrienoic acids (EETs), particularly 14,15-EET. Soluble epoxide hydrolase (sEH) subsequently hydrolyzes 14,15-EET to form 14,15-dihydroxyeicosatrienoic acid (14,15-DHET). A final hydroxylation step at the C11 position, catalyzed by 15-lipoxygenase-1 (15-LO-1), yields 11,14,15-THETA [1] [6]. This pathway dominates in vascular endothelia, where 11,14,15-THETA functions as an endothelium-derived hyperpolarizing factor (EDHF) [4].
The canonical pathway involves 15-LO-1 oxygenating AA to 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE), which is reduced to 15(S)-HETE. 15(S)-HETE undergoes further oxidation by 15-LO-1 to form unstable epoxyalcohol intermediates (15-hydroxy-11,12-epoxyeicosatrienoic acids, HEETAs). Hydrolysis of HEETAs by sEH generates 11,14,15-THETA and its isomer 11,12,15-THETA [2] [5]. This route is prominent in immune cells and renal tissue [5].
The specificity of 11,14,15-THETA synthesis is governed by enzymatic regioselectivity. 15-LO-1 exhibits strict preference for AA over other ω-6 PUFAs and generates the S-stereoisomer at C15. Additionally, sEH hydrolyzes 11,14-HEETA (an epoxyalcohol derived from 15-HETE) exclusively to the 11(R),14(S),15(S)-THETA stereoisomer, which is biologically active in vascular relaxation [4] [7].
Table 1: Enzymatic Pathways for 11,14,15-THETA Biosynthesis
Enzyme | Substrate | Product | Tissue Specificity |
---|---|---|---|
CYP2C/2J Epoxygenases | Arachidonic acid | 14,15-EET | Vascular endothelium |
Soluble Epoxide Hydrolase (sEH) | 14,15-EET | 14,15-DHET | Ubiquitous |
15-Lipoxygenase-1 (15-LO-1) | 14,15-DHET | 11,14,15-THETA | Endothelium, leukocytes |
15-LO-1 | Arachidonic acid | 15(S)-HpETE/15(S)-HETE | Immune cells, epithelium |
15-LO-1 + sEH | 15(S)-HETE | 11,14,15-THETA | Renal, vascular systems |
11,14,15-THETA biosynthesis intersects with pro-inflammatory eicosanoids:
Table 2: Tissue-Specific 11,14,15-THETA Biosynthesis and Regulation
Tissue/Cell Type | Key Enzymes | Primary Precursors | Regulatory Stimuli |
---|---|---|---|
Vascular Endothelium | 15-LO-1, sEH, CYP2J2 | Arachidonic acid, 14,15-EET | Shear stress, acetylcholine |
Hepatocytes | CYP2C19, sEH | 14,15-EET, 15(S)-HETE | Oxidative stress |
Macrophages | 15-LO-1 | Arachidonic acid | IL-4, IL-13, TGF-β |
Renal Tubules | CYP2C8, 15-LO-1 | 14,15-EET, 15(S)-HETE | Angiotensin II, hypoxia |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7